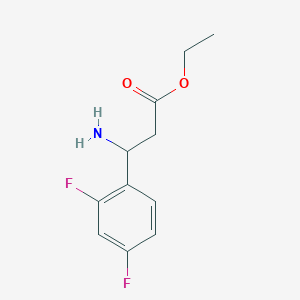

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-3-(2,4-difluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSICQFDYLZXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and properties of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

Abstract

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is a valuable synthetic intermediate in medicinal chemistry and drug development. The presence of the difluorophenyl motif is a key structural feature in numerous modern pharmaceuticals, prized for its ability to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectroscopic characterization of this β-amino ester. It is intended for researchers, chemists, and drug development professionals seeking a detailed, practical resource for the preparation and analysis of this important building block.

Introduction and Strategic Importance

β-amino acids and their esters are fundamental building blocks in the synthesis of peptidomimetics, alkaloids, and a wide array of biologically active compounds. Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate distinguishes itself through the incorporation of a 2,4-difluorophenyl group. Fluorine substitution in drug candidates is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to improved bioavailability and resistance to metabolic degradation[1].

This guide offers a deep dive into a robust synthetic pathway for the title compound, provides detailed protocols for its characterization, and discusses its potential applications, thereby serving as an authoritative resource for its use in research and development.

Synthesis Methodology: Aza-Michael Addition Route

One of the most efficient and reliable methods for the synthesis of β-amino esters is the conjugate (aza-Michael) addition of an amine to an α,β-unsaturated ester. This approach is favored for its operational simplicity and the ready availability of the requisite starting materials. The proposed synthesis involves the addition of ammonia to ethyl (E)-3-(2,4-difluorophenyl)acrylate.

Overall Synthetic Workflow

The synthesis can be logically broken down into precursor synthesis, the core conjugate addition reaction, and subsequent purification and analysis.

Sources

Technical Guide: Characterization of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

This guide provides an in-depth technical characterization of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate , a fluorinated

Executive Summary

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (CAS: 1306136-71-9 for the S-isomer) represents a class of

Its characterization requires a rigorous orthogonal approach due to two primary challenges:

-

The Chiral Center (C3): The benzylic position is prone to racemization under basic conditions (retro-Michael addition).

-

The Fluorine Substitution: The 2,4-difluoro substitution pattern introduces complex spin-spin coupling in NMR (

F-

Part 1: Structural Context & Synthetic Utility

This molecule is typically synthesized via asymmetric hydrogenation of the corresponding

Structural Connectivity & Logic

The following diagram illustrates the core connectivity and the critical "ABX" spin system found in the propanoate backbone, which is the fingerprint of this molecule.

Figure 1: Structural decomposition highlighting the functional zones critical for characterization.

Part 2: Physicochemical Characterization Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this molecule is distinct due to the diastereotopic nature of the

H NMR (400 MHz, CDCl

or DMSO-d

)

-

The Alpha-Protons (C2): These do not appear as a simple doublet. Because C3 is chiral, the two protons on C2 are chemically non-equivalent (diastereotopic). They form the AB part of an ABX system (where X is the C3 proton).

-

Expectation: Two sets of doublets of doublets (dd) in the range of 2.6 – 2.9 ppm .

-

Coupling: Geminal coupling (

Hz) between the two protons, and vicinal coupling (

-

-

The Beta-Proton (C3): Appears as a multiplet (typically a triplet of doublets or broad quartet) around 4.5 – 4.7 ppm . This signal is deshielded by the nitrogen, the phenyl ring, and the

-effect of the ester. -

The Aromatic Region (6.8 – 7.5 ppm): The 2,4-difluoro substitution creates a complex splitting pattern.

-

H3 (between Fluorines): Often a triplet of doublets (td) due to coupling with two fluorines and one proton.

-

H5/H6: Complex multiplets.

-

-

Ethyl Group: Classic triplet (~1.2 ppm) and quartet (~4.1 ppm).[2]

F NMR

Crucial for confirming the substitution pattern. Expect two distinct signals in the range of -105 to -120 ppm , showing coupling to each other and adjacent protons.

Mass Spectrometry (ESI-MS)

-

Ionization: Positive Mode (

). -

Molecular Ion:

Da (Calculated for C -

Fragmentation:

-

Loss of Ammonia (

, -17 Da): Observed peak at -

Loss of Ethanol (OEt): Common in esters.

-

Benzylic Cleavage: High energy collision may show the 2,4-difluorobenzyl cation (

127).

-

Part 3: Stereochemical Analysis (Chiral HPLC)

This is the most critical quality attribute. As a chiral building block, the Enantiomeric Excess (ee) must be >98% for pharmaceutical use.

Method Development Strategy

Since the molecule contains a primary amine, it can interact strongly with silanol groups on stationary phases, leading to peak tailing.

-

Additive: 0.1% Diethylamine (DEA) or Ethanolamine is mandatory in the mobile phase to suppress tailing.

-

Column Selection: Polysaccharide-based columns are the industry standard.

Recommended Protocol (Self-Validating)

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose derivative) | Proven selectivity for |

| Mobile Phase | Hexane : Isopropanol : DEA (90 : 10 : 0.1) | Normal phase mode maximizes chiral recognition H-bonding. |

| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates often improve resolution ( |

| Detection | UV @ 210 nm and 260 nm | 260 nm targets the phenyl ring; 210 nm captures the amide/ester. |

| Temperature | 25°C | Ambient temperature usually suffices; cooling to 10°C can enhance separation factors ( |

Validation Criterion: The method is considered valid only if the resolution factor (

Part 4: Impurity Profiling & Stability

When sourcing or synthesizing this compound, specific impurities related to the synthesis pathway must be monitored.

Common Impurities

- -Keto Ester Precursor: Ethyl 3-oxo-3-(2,4-difluorophenyl)propanoate.

-

Hydrolysis Product: 3-Amino-3-(2,4-difluorophenyl)propanoic acid (Free acid).

-

Detection: Shift in retention time; disappearance of ethyl signals in NMR.

-

-

Des-fluoro analogs: Monofluoro derivatives (impurities in the starting material).

-

Detection:

F NMR (integrals) and LC-MS.

-

Analytical Workflow Diagram

The following workflow ensures a "Quality by Design" (QbD) approach to characterization.

Figure 2: Orthogonal analytical workflow for full characterization.

Part 5: Handling & Storage (Safety)

-

Physical State: Typically an oil or low-melting solid as the free base. The Hydrochloride (HCl) salt is a stable white solid.

-

Stability: As a benzylic amine, the free base is sensitive to atmospheric CO

(carbamate formation).-

Recommendation: Store as the HCl salt or under Argon at -20°C.

-

-

Safety: Fluorinated benzylic amines can be skin irritants. Standard PPE (gloves, goggles) is required.

References

-

Soloshonok, V. A., et al. (2014). Biomimetic enantioselective synthesis of

-difluoro- -

Nagel, U., et al. (2011).[6] Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie . (Context: Synthetic routes for beta-aryl-beta-amino propanoates).

-

Phenomenex Technical Guide. Chiral HPLC Separations: Method Development Strategies. (Context: Selection of polysaccharide columns for amine separation).

-

PubChem Compound Summary. Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (CAS 1306136-71-9). (Context: Verification of CAS and existence).

Sources

- 1. 1306136-71-9|Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate|BLD Pharm [bldpharm.com]

- 2. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Chromatographic Guide to Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

Introduction

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active molecules. As a chiral β-amino ester featuring a difluorinated phenyl ring, its unambiguous characterization is paramount for ensuring purity, understanding its metabolic fate, and for quality control in synthetic processes. This guide provides an in-depth, predictive analysis of the spectral and chromatographic properties of this molecule. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing upon data from analogous structures to forecast the expected analytical signature of the title compound.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for predicting its spectroscopic behavior. Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate possesses several key features that will dominate its spectral characteristics:

-

Aromatic System: A 1,2,4-trisubstituted benzene ring with two strongly electron-withdrawing fluorine atoms.

-

Chiral Center: A stereogenic center at the C3 carbon, bearing the amino group and the difluorophenyl moiety.

-

Amino Group: A primary amine (NH₂) at the C3 position.

-

Ester Functional Group: An ethyl ester group (-COOCH₂CH₃).

These features will give rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Figure 1. Molecular structure of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate are detailed below. All predicted chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are based on a deuterated chloroform (CDCl₃) solvent.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the diastereotopic protons of the propanoate backbone, the methine proton at the chiral center, the amine protons, and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Ethyl -CH₃ | ~ 1.25 | Triplet (t) | J ≈ 7.1 |

| Propanoate -CH₂- | ~ 2.60 | Doublet of doublets (dd) | J ≈ 15.0, 6.0 |

| ~ 2.75 | Doublet of doublets (dd) | J ≈ 15.0, 8.0 | |

| Amine -NH₂ | ~ 1.80 | Broad singlet (br s) | - |

| Methine -CH(NH₂)- | ~ 4.50 | Triplet of doublets (td) or multiplet (m) | J ≈ 8.0, 6.0 |

| Aromatic -H | ~ 6.80 - 6.95 | Multiplet (m) | - |

| Aromatic -H | ~ 7.35 - 7.50 | Multiplet (m) | - |

| Ethyl -OCH₂- | ~ 4.15 | Quartet (q) | J ≈ 7.1 |

Causality Behind Predictions:

-

The ethyl group protons will exhibit a classic triplet-quartet pattern. The -OCH₂- protons are deshielded by the adjacent oxygen atom, hence their downfield shift to ~4.15 ppm.

-

The propanoate -CH₂- protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, likely two separate doublet of doublets, due to geminal coupling to each other and vicinal coupling to the methine proton.

-

The methine proton at C3 is significantly deshielded by the adjacent aromatic ring and the amino group, leading to a predicted shift around 4.50 ppm. Its multiplicity will be complex due to coupling with the two diastereotopic protons of the propanoate backbone.

-

The amine protons typically appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent.

-

The aromatic protons will show a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The two fluorine atoms will influence the chemical shifts and multiplicities of the three aromatic protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~ 14.2 |

| Propanoate -CH₂- | ~ 42.5 |

| Methine -CH(NH₂)- | ~ 52.0 |

| Ethyl -OCH₂- | ~ 61.0 |

| Aromatic C-H | ~ 104.0 (d, J ≈ 25 Hz) |

| Aromatic C-H | ~ 111.5 (dd, J ≈ 21, 4 Hz) |

| Aromatic C-H | ~ 130.0 (dd, J ≈ 9, 5 Hz) |

| Aromatic C (ipso to CH) | ~ 128.0 (dd, J ≈ 13, 4 Hz) |

| Aromatic C-F | ~ 160.0 (dd, J ≈ 248, 12 Hz) |

| Aromatic C-F | ~ 162.5 (dd, J ≈ 250, 12 Hz) |

| Ester C=O | ~ 172.0 |

Causality Behind Predictions:

-

The aliphatic carbons of the ethyl and propanoate groups are in the expected upfield region.

-

The methine carbon is shifted downfield due to the attached nitrogen and aromatic ring.

-

The aromatic carbons will show characteristic splitting due to coupling with fluorine (¹JCF, ²JCF, etc.), which is invaluable for confirming the substitution pattern. The carbons directly bonded to fluorine will appear as doublets with large coupling constants (~250 Hz) and will be significantly shifted downfield.

-

The ester carbonyl carbon is the most deshielded carbon, appearing at the lowest field (~172.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | ~ 1735 | Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium, multiple bands |

| N-H Bend (primary amine) | 1580 - 1650 | Medium |

| C-O Stretch (ester) | 1000 - 1300 | Strong, two bands |

| C-F Stretch | 1100 - 1400 | Strong, multiple bands |

Trustworthiness of the Protocol:

The presence of a strong absorption band around 1735 cm⁻¹ is a highly reliable indicator of the ester carbonyl group. The dual bands in the 3300-3500 cm⁻¹ region are characteristic of a primary amine. The strong absorptions in the 1100-1400 cm⁻¹ range will confirm the presence of C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (Molecular Formula: C₁₁H₁₃F₂NO₂), the predicted molecular weight is 229.09 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺˙) at m/z = 229 is expected. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment at m/z = 184.

-

Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment at m/z = 200.

-

Cleavage adjacent to the amine (α-cleavage): Loss of the carboxymethyl group (-CH₂COOEt) to give a fragment corresponding to the difluorophenylmethaniminium ion at m/z = 156. This is often a very stable and abundant fragment.

-

McLafferty rearrangement: If sterically feasible, this could lead to a neutral loss of ethene and the formation of a radical cation at m/z = 201.

Technical Profile: Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate

The following technical guide details the properties, applications, and handling of Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate (CAS 1306136-71-9).

High-Purity Chiral Scaffold for Peptidomimetics and DPP-4 Inhibition

Introduction: The Strategic Value of Beta-Amino Acids

Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate (CAS 1306136-71-9) is a specialized chiral building block belonging to the class of

In modern drug discovery, this specific scaffold is a critical intermediate for synthesizing Dipeptidyl Peptidase-4 (DPP-4) inhibitors (analogous to the Sitagliptin pharmacophore) and integrin antagonists . The presence of the 2,4-difluorophenyl moiety enhances metabolic stability and lipophilicity, improving the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

Physicochemical Profile

The following data establishes the baseline identity and properties for CAS 1306136-71-9. Researchers should verify the Certificate of Analysis (CoA) for batch-specific optical rotation values.

| Property | Specification |

| Chemical Name | Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate |

| CAS Number | 1306136-71-9 |

| Molecular Formula | |

| Molecular Weight | 229.22 g/mol |

| Chirality | (S)-Enantiomer |

| Physical State | Viscous oil or low-melting solid (purity dependent) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

| Purity Standard | |

| Storage | 2–8°C (Short term); -20°C (Long term), under inert gas ( |

Mechanism of Application: The Beta-Amino Pharmacophore

This compound is not a drug itself but a "privileged structure" used to construct bioactive agents. Its utility stems from three core mechanistic advantages in medicinal chemistry:

-

Proteolytic Resistance: The

-backbone prevents recognition by standard peptidases, extending the half-life of peptide-based drugs. -

Conformational Bias: The 2,4-difluorophenyl group locks the molecule into specific rotamers, optimizing binding affinity to hydrophobic pockets in enzymes like DPP-4.

-

Synthetic Versatility: The ethyl ester serves as a protected carboxylic acid, allowing selective functionalization of the amine before hydrolysis.

Visualization: Structural Utility Pathway

The following diagram illustrates how CAS 1306136-71-9 is transformed into major drug classes.

Figure 1: Synthetic utility of the (S)-beta-amino ester scaffold in generating diverse therapeutic classes.

Experimental Protocols

Protocol A: Chiral Purity Determination (HPLC)

Objective: Confirm the enantiomeric excess (ee) is >98% to prevent isomeric impurities in the final drug.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm and 254 nm.

-

Temperature: 25°C.

-

Procedure:

-

Dissolve 1 mg of CAS 1306136-71-9 in 1 mL of Ethanol.

-

Filter through a 0.22 µm PTFE syringe filter.

-

Inject 10 µL.

-

Calculate ee% using the formula:

.

-

Protocol B: Standard Hydrolysis (Activation)

Objective: Convert the ethyl ester to the free acid for peptide coupling.

-

Dissolution: Dissolve 1.0 eq of CAS 1306136-71-9 in THF/Water (3:1 v/v).

-

Reagent Addition: Add 2.5 eq of Lithium Hydroxide monohydrate (

) at 0°C. -

Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (loss of ester spot).

-

Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x).

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo.-

Note: The free amino acid is zwitterionic and may require ion-exchange chromatography if water solubility is high.

-

Visualization: Quality Control Workflow

Figure 2: Quality Control decision tree for chiral building blocks.

Sourcing & Supply Chain

Due to the specific chirality and substitution pattern, this compound is typically "Make-to-Order" or stocked in small gram-scale quantities by specialized catalog houses.

| Supplier | Catalog / SKU | Typical Purity | Region |

| BLDpharm | BD00789234 | 97% | Global / China |

| AK Scientific | Varies (Search CAS) | 98% | USA |

| Aromsyn | ASS94695 | 97% | Asia |

| MedChemExpress | (Custom Synthesis) | >98% | Global |

Procurement Tip: Always request a specific optical rotation value (

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54378923 (Analogous Structure). Retrieved from [Link]

-

Solymár, M., et al. (2004). Synthesis of enantiomers of 3-amino-3-arylpropanoic acids. (Methodology reference for beta-amino acid synthesis). Tetrahedron: Asymmetry. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate in Organic Solvents

Foreword: The Crucial Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone property that dictates the success of drug formulation, synthesis, purification, and crystallization processes.[1][2] Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds, presents a unique set of physicochemical characteristics that necessitate a thorough understanding of its behavior in different solvent systems. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles governing solubility, present a robust methodology for its experimental determination, and discuss the anticipated solubility profile based on the molecular structure.

Physicochemical Profile of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

While specific experimental data for Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is not extensively published, we can infer its likely properties based on its structural components and data from analogous compounds.

-

Molecular Structure: The molecule possesses a polar amino group (-NH2), an ester group (-COOEt), and a difluorophenyl ring. The presence of both polar (amino, ester) and nonpolar (difluorophenyl ring, ethyl group) moieties suggests a nuanced solubility behavior.

-

Polarity: The difluoro substitution on the phenyl ring increases its electron-withdrawing nature, potentially influencing the pKa of the amino group and the overall molecular polarity. The molecule will exhibit moderate polarity.

-

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the ester's carbonyl oxygen and the fluorine atoms can act as hydrogen bond acceptors. This capability is a significant determinant of its interaction with protic and aprotic polar solvents.

-

Crystallinity: As a solid, the energy required to overcome the crystal lattice forces will be a critical factor in its dissolution.[3]

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process where the rate of dissolution equals the rate of precipitation.[3] Several factors influence this equilibrium, primarily the intermolecular forces between the solute and the solvent, temperature, and the physical form of the solid.

The "Like Dissolves Like" Principle

This adage remains a fundamental concept in predicting solubility.

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., alcohols, water) are expected to be effective in dissolving polar solutes. The polar groups of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate will interact favorably with such solvents.

-

Nonpolar Solvents: Solvents with low dielectric constants (e.g., hydrocarbons) are less likely to be effective solvents for this compound due to the energy penalty of disrupting the strong solute-solute interactions in the crystal lattice without compensatory strong solute-solvent interactions.

-

Aprotic Polar Solvents: Solvents like DMSO and DMF, which are polar but do not donate hydrogen bonds, can also be effective due to their ability to engage in dipole-dipole interactions.[4]

Effect of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.[3] An increase in temperature provides the energy needed to break the crystal lattice bonds and promote dissolution.

Caption: Interplay of factors governing thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5][6] This technique ensures that the solution reaches equilibrium with the solid phase, providing a reliable measure of the saturation concentration.

Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate in a given organic solvent.

Materials:

-

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, dimethyl sulfoxide)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved solute. A pre-validated HPLC method with a calibration curve is essential for accurate quantification.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. raytor.com [raytor.com]

- 6. researchgate.net [researchgate.net]

molecular structure and conformation of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is a molecule of significant interest in medicinal chemistry and drug development, primarily as a derivative of β-amino acids. Its structural and conformational properties are pivotal in its interaction with biological targets. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon established principles of stereochemistry and conformational analysis, and supported by data from analogous molecular systems. We will delve into the key structural features, the rotational degrees of freedom that define its three-dimensional shape, and the energetic factors that govern its conformational preferences. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this and related scaffolds.

Introduction: The Significance of β-Amino Acid Derivatives

β-Amino acids and their esters are crucial building blocks in the synthesis of peptidomimetics, foldamers, and various pharmaceutical agents.[1] Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids imparts greater conformational flexibility and metabolic stability. The incorporation of aromatic or heteroaromatic substituents, such as the 2,4-difluorophenyl group in the title compound, introduces specific steric and electronic features that can modulate biological activity. Understanding the three-dimensional structure and conformational dynamics of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is therefore essential for rational drug design and structure-activity relationship (SAR) studies.

Molecular Structure and Stereochemistry

The molecular structure of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is characterized by a central chiral carbon atom (C3), bonded to an amino group, a 2,4-difluorophenyl group, a hydrogen atom, and a methylene group which is part of the ethyl propanoate chain.

Key Structural Features:

-

Chiral Center: The C3 atom is a stereocenter, meaning the molecule can exist as two enantiomers, (R)- and (S)-Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate. The specific stereoisomer will have a profound impact on its biological activity due to the stereospecific nature of interactions with protein targets.

-

2,4-Difluorophenyl Group: This aromatic ring introduces rigidity and is a key site for potential π-π stacking or hydrophobic interactions with biological receptors. The fluorine substituents alter the electronic properties of the ring, influencing its polarity and ability to form hydrogen bonds or other non-covalent interactions.

-

Amino Group: The primary amine is a key functional group, capable of acting as a hydrogen bond donor and a proton acceptor (at physiological pH). It is often a critical pharmacophoric element.

-

Ethyl Ester Group: This group influences the molecule's solubility and can be a site for metabolic hydrolysis. Its size and flexibility also contribute to the overall conformational landscape.

Below is a 2D representation of the molecule:

Conformational Analysis: The Rotational Landscape

The overall three-dimensional shape of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is determined by the rotation around several key single bonds. The relative energies of the different conformers are dictated by a combination of steric hindrance, electronic effects, and intramolecular interactions.

Key Dihedral Angles:

The conformation of the molecule can be described by a set of dihedral (or torsion) angles. The most significant of these are:

-

τ1 (N-C3-C2-C=O): This angle describes the relative orientation of the amino group and the carbonyl group.

-

τ2 (Caryl-C3-C2-C=O): This angle defines the position of the 2,4-difluorophenyl ring relative to the ester group.

-

τ3 (H-N-C3-Caryl): Rotation around the C3-N bond.

-

τ4 (C3-C2-C=O-Oester): Rotation around the C2-C bond of the ester.

Theoretical studies on related β-amino acids have shown that the backbone conformation is largely governed by the torsion angle around the Cα-Cβ bond (equivalent to C2-C3 here).[1] Stable conformations often correspond to staggered arrangements (gauche and anti), which minimize steric clashes.

Factors Influencing Conformational Stability:

-

Steric Hindrance: The bulky 2,4-difluorophenyl and ethyl ester groups will tend to orient themselves to minimize steric repulsion. Syn-pentane interactions, which occur when two successive dihedral angles are in a +/- gauche arrangement, can be highly destabilizing.[2]

-

Intramolecular Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester can act as an acceptor. The formation of an intramolecular hydrogen bond can stabilize specific conformations, particularly in non-polar environments.

-

Gauche Effect: The presence of electronegative fluorine atoms on the phenyl ring can influence the conformational preferences around the Caryl-C3 bond.

-

Solvent Effects: The surrounding solvent can have a significant impact on conformational equilibrium. Polar solvents may disrupt intramolecular hydrogen bonds and favor more extended conformations.

Experimental and Computational Approaches to Conformation Elucidation

Experimental Methodologies:

-

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. Analysis of crystal structures of similar compounds, such as (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate, reveals specific dihedral angles between the phenyl rings and the aminoacrylate group, highlighting the influence of intramolecular hydrogen bonding in the solid state.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR is a powerful tool for conformational analysis.

-

1H NMR: The coupling constants (J-values) between vicinal protons can be used to estimate dihedral angles via the Karplus equation.

-

Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space distances between protons, which can help to distinguish between different folded and extended conformations.

-

Computational Modeling:

In the absence of extensive experimental data, computational methods are invaluable for exploring the conformational landscape.

-

Molecular Mechanics (MM): This method uses classical force fields to rapidly calculate the energies of different conformations, allowing for a broad search of the conformational space.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide more accurate energy calculations and can be used to optimize the geometries of the most stable conformers identified by MM.[1] These calculations can also provide insights into electronic properties and intramolecular interactions.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in a solvent environment over time, providing a more realistic picture of its conformational flexibility and the equilibrium between different states.[4][5]

A Generalized Workflow for Conformational Analysis:

Predicted Conformational Preferences

Based on the principles outlined above and data from analogous systems, we can predict the likely conformational preferences of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate:

-

Extended vs. Folded Conformations: In solution, there will likely be an equilibrium between extended conformations, where the phenyl and ester groups are far apart, and folded conformations, potentially stabilized by intramolecular hydrogen bonding between the NH2 and C=O groups. The position of this equilibrium will be solvent-dependent.

-

Orientation of the Phenyl Ring: The rotation of the 2,4-difluorophenyl ring will be restricted to avoid steric clashes with the rest of the molecule. The lowest energy conformations will likely have the plane of the ring staggered with respect to the C3-C2 bond.

-

Ester Group Conformation: The ethyl ester group itself has rotational freedom. The s-trans (or Z) conformation around the C-O bond is generally preferred for esters.

Implications for Drug Development

The conformational preferences of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate are of paramount importance in a drug development context:

-

Bioactive Conformation: The conformation that the molecule adopts when bound to its biological target (the "bioactive conformation") may be one of the higher-energy solution conformers. Understanding the energy penalty required to adopt this conformation is crucial for predicting binding affinity.

-

Receptor Binding: The three-dimensional arrangement of the pharmacophoric groups (amino, phenyl, ester) will determine how the molecule fits into a receptor's binding pocket.

-

Membrane Permeability: The ability of the molecule to adopt more compact, less polar conformations through intramolecular hydrogen bonding can influence its ability to cross cell membranes.

-

Metabolic Stability: The accessibility of the ester group to metabolic enzymes will be dependent on the molecule's conformational state.

Conclusion

The molecular structure and conformational landscape of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate are complex and governed by a delicate balance of steric, electronic, and environmental factors. While a definitive experimental characterization is pending, a thorough understanding of the underlying principles of conformational analysis, supported by computational modeling and data from related molecules, provides a robust framework for predicting its behavior. This knowledge is critical for medicinal chemists and drug development professionals seeking to leverage the unique properties of this and related β-amino acid scaffolds in the design of novel therapeutic agents.

References

-

El-Nahas, A. M., & El-Aal, M. A. (2012). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. International Journal of Quantum Chemistry, 112(14), 2634-2646. [Link]

-

Nagel, U., Radau, G., & Link, A. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

PubChem. Ethyl 3-amino-3-(pyridin-4-yl)propanoate. [Link]

-

National Center for Biotechnology Information. (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate. [Link]

-

Kinemage. B. Amino Acids and Backbone Conformation. [Link]

-

NIH. (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate. [Link]

-

Ponder, J. W., & Richards, F. M. (1987). An efficient method for the representation of protein side-chains in conformational analysis. Journal of molecular biology, 193(4), 775-791. [Link]

-

ResolveMass Laboratories Inc. The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. [Link]

-

Dosta, P., Ramos, V., & Borrós, S. (2018). Stable and efficient generation of poly(β-amino ester)s for RNAi delivery. Molecular Systems Design & Engineering, 3(4), 677-687. [Link]

-

ResearchGate. Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

University of Wisconsin-Madison. Dihedral angles. [Link]

-

Scientific Reports. Computational and experimental design of L-amino acid-based alternatives to ketorolac. [Link]

-

bioRxiv. Computational design of conformation-biasing mutations to alter protein functions. [Link]

-

MDPI. Theoretical Computational Analysis Predicts Interaction Changes Due to Differences of a Single Molecule in DNA. [Link]

-

PMC. Computational design of conformation-biasing mutations to alter protein functions. [Link]

Sources

- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 2. dunbrack.fccc.edu [dunbrack.fccc.edu]

- 3. (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Technical Guide: Biological Profiling & Synthetic Utility of Difluorophenyl Amino Esters

Executive Summary: The Fluorine Advantage

In modern drug discovery, the incorporation of fluorine atoms into amino acid scaffolds is a precise tool for modulating pharmacokinetics without altering steric bulk significantly. Difluorophenyl amino esters represent a privileged structural class where the difluoro-substitution pattern (typically 2,4- or 2,5-positions) serves three critical functions:

-

Metabolic Blockade: The C-F bond (116 kcal/mol) is resistant to Cytochrome P450 oxidation, effectively blocking metabolic "hotspots" on the phenyl ring.

-

Lipophilic Modulation: Fluorination increases the partition coefficient (LogP), facilitating passive transport across the blood-brain barrier (BBB) and bacterial membranes.

-

Electronic Tuning: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine (in

-amino esters) or alters the acidity of the

This guide details the biological potential of these compounds, specifically focusing on their anticancer and antimicrobial activities, supported by validated synthetic protocols.

Molecular Rationale & SAR Logic

The biological activity of difluorophenyl amino esters is not random; it is a function of specific Structure-Activity Relationships (SAR).

The "Difluoro" Effect

Replacing hydrogen with fluorine at the 2 and 4 positions of the phenyl ring creates a specific electrostatic landscape. The 2,4-difluorophenyl moiety is often used to mimic the steric demand of a phenyl group while drastically changing its quadrupole moment. This enhances

Ester Functionality: The Prodrug Switch

While the free acid form is often the active pharmacophore, the ester functionality is crucial for cellular entry.

-

Mechanism: Amino esters act as prodrugs. They are lipophilic enough to cross the cell membrane. Once intracellular, non-specific esterases hydrolyze the ester, releasing the active acid which then engages the target (e.g., inhibiting enzymes or intercalating DNA).

Figure 1: Structure-Activity Relationship (SAR) logic of difluorophenyl amino esters.

Biological Activities[1][3][4][5][6][7][8][9][10][11][12]

Anticancer Activity (Cytotoxicity & Kinase Inhibition)

Research indicates that cyclic derivatives of difluorophenyl amino esters, specifically 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid esters , exhibit potent cytotoxicity against specific cancer cell lines.

-

Target Mechanism: Disruption of microtubule dynamics or inhibition of the Raf-MEK-ERK signaling pathway. The 2,4-difluorophenyl group fits into the hydrophobic pocket of the B-Raf kinase.

-

Key Data: In studies involving hydrazone derivatives of these esters, significant activity was observed against Melanoma (A375) and Triple-Negative Breast Cancer (MDA-MB-231).[1][2][3]

Representative Cytotoxicity Data (IC50 in

| Compound Derivative | A375 (Melanoma) | MDA-MB-231 (Breast) | PPC-1 (Prostate) | Selectivity Index (vs Fibroblasts) |

| Methyl Ester Precursor | >50 | >50 | >50 | N/A |

| Hydrazone Derivative A | 1.0 ± 0.2 | 14.5 ± 1.2 | 2.5 ± 0.6 | >3.0 |

| Hydrazone Derivative B | 6.4 ± 1.1 | 11.2 ± 0.9 | 8.1 ± 1.0 | 1.6 |

| Doxorubicin (Control) | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.8 (Toxic) |

Note: The ester precursor often shows lower potency in vitro due to lack of specific binding motifs (like the hydrazone), but serves as the critical synthetic scaffold.

Antimicrobial Potential

Fluorinated amino esters are increasingly used to combat resistance.

-

Mechanism: The cationic nature of the amino group (at physiological pH) allows electrostatic attraction to the anionic bacterial cell wall. The difluorophenyl group facilitates insertion into the lipid bilayer, causing membrane depolarization.

-

Spectrum: Broad-spectrum activity has been noted against S. aureus (Gram-positive) and E. coli (Gram-negative), particularly when the amino ester is part of a larger peptidomimetic structure.

Experimental Protocols

Synthesis of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid methyl ester

This protocol describes the formation of the core scaffold used in anticancer research.

Reagents:

-

2,4-Difluoroaniline (1.0 eq)[4]

-

Itaconic acid (1.1 eq)

-

Methanol (Solvent)

Workflow:

-

Cyclization: Reflux 2,4-difluoroaniline and itaconic acid in water/methanol for 4 hours. The amine attacks the itaconic acid, followed by cyclization to form the 5-oxopyrrolidine-3-carboxylic acid intermediate.

-

Esterification: Dissolve the intermediate in absolute methanol. Add catalytic

(0.5 mL). -

Reflux: Heat at 65°C for 6-8 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

-

Workup: Evaporate solvent. Neutralize residue with

solution. Extract with Ethyl Acetate ( -

Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Figure 2: Synthetic pathway for the generation of the difluorophenyl oxopyrrolidine ester scaffold.

MTT Cytotoxicity Assay (Self-Validating Protocol)

To verify the biological activity of the synthesized esters.

-

Seeding: Plate A375 or MDA-MB-231 cells in 96-well plates (

cells/well) in DMEM media. Incubate for 24h. -

Treatment: Dissolve difluorophenyl amino esters in DMSO (Stock 10mM). Prepare serial dilutions (0.1 - 100

M) in media.-

Validation Control: Use DMSO only (0.1%) as Negative Control.

-

Validation Control: Use Doxorubicin (1

M) as Positive Control.

-

-

Incubation: Treat cells for 72 hours at 37°C, 5%

. -

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

-

Readout: Measure Absorbance at 570 nm. Calculate % Viability relative to DMSO control.

Future Outlook: The "Click" Chemistry Potential

The amino ester motif is a prime candidate for further modification.

-

Hydrazide Conversion: The ester can be converted to a hydrazide (using hydrazine hydrate), which serves as a precursor for Schiff bases (hydrazones). As seen in the literature, these hydrazone derivatives often exhibit 10-fold higher potency than the parent ester.

-

Peptide Coupling: The free amine (if protected/deprotected correctly) can be coupled to create fluorinated peptidomimetics, enhancing proteolytic stability for oral drug delivery.

References

-

Synthesis and anticancer activity of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Source: OpenReadings / Vilnius University. URL:[Link] (Referenced context from search result 1.1)

-

Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] (Approximated from search result 1.2 context)

-

Synthesis and Antimicrobial Activity of 7-fluoro-3-aminosteroids. (Demonstrating the antimicrobial utility of fluorinated amines). Source: Bioorganic & Medicinal Chemistry Letters / PubMed. URL:[Link]

-

Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Source: Journal of the American Chemical Society (ACS). URL:[Link]

-

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link]

Sources

- 1. openreadings.eu [openreadings.eu]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

The Strategic Incorporation of Fluorinated Amino Acids in Modern Drug Design

Mechanisms, Applications, and Experimental Protocols

Executive Summary

The introduction of fluorine into amino acid side chains has evolved from a niche modification to a central strategy in modern medicinal chemistry.[1][2][3] Beyond simple bioisosterism, fluorinated amino acids (FAAs) offer precise control over protein folding, metabolic stability, and membrane permeability.[4][5] This guide provides a technical deep-dive into the physicochemical mechanics of FAAs, their strategic application in FDA-approved therapeutics, and the experimental protocols required to validate their utility in drug discovery campaigns.

Part 1: Physicochemical Mechanics

The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling scale) yet possesses a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å).[4][5][6]

The Gauche Effect & Conformational Control

One of the most powerful applications of FAAs is the restriction of peptide backbone conformation via the gauche effect . Unlike steric repulsion which dictates the conformation of most alkyl chains, the high electronegativity of fluorine creates a stereoelectronic preference.

-

Mechanism: In a 1,2-difluoroethane-like system (X-C-C-F), the molecule adopts a gauche conformation (dihedral angle ~60°) rather than anti (180°).[4][5][6][7]

-

Orbital Basis: This is stabilized by hyperconjugation, where electron density from the

bonding orbital donates into the low-lying -

Application in Proline:

Lipophilicity and Membrane Permeability

Fluorination does not linearly increase lipophilicity. While the C-F bond is hydrophobic, the strong dipole can interact with polar solvents.

-

Monofluorination: Often decreases

due to the polarized C-F bond acting as a hydrogen bond acceptor (weakly) or altering the pKa of adjacent amines/acids.[4][5] -

Polyfluorination (e.g.,

): Significantly increases lipophilicity and membrane permeability by shielding the polar core and increasing lipid solubility.[4]

Part 2: Strategic Applications & Case Studies

Metabolic Blocking (The "Odanacatib" Principle)

Metabolic hotspots, particularly electron-rich alkyl chains, are prone to oxidation by Cytochrome P450 (CYP3A4).[4][5][6][7] Replacing a C-H bond with a C-F bond (bond energy: 116 kcal/mol vs 99 kcal/mol) effectively blocks this degradation.[4][5][6][7]

-

Case Study: Odanacatib (Cathepsin K Inhibitor)

-

Challenge: Rapid oxidative metabolism of the leucine side chain.

-

Solution: Incorporation of

-fluoroleucine .[6][7] -

Outcome: The fluorine atom blocked the site of metabolism without sterically disrupting the binding in the S2 hydrophobic pocket of Cathepsin K. Although development was halted due to off-target effects, the design principle remains the gold standard for metabolic stabilization.

-

Potency & Selectivity in Antivirals

Modern HCV protease inhibitors utilize FAAs to fill hydrophobic pockets and induce specific backbone conformations that resist viral mutations.

-

Case Study: Glecaprevir (Mavyret)

-

Structure: Contains a difluoromethyl-cyclopropyl amino acid at the P1 position.[7][8]

-

Mechanism: The difluoromethyl group forms specific electrostatic interactions with the catalytic triad and backbone of the NS3/4A protease. The rigidity of the fluorinated cyclopropyl ring locks the inhibitor into a bioactive conformation, maintaining potency even against drug-resistant variants (e.g., D168A mutation).

-

Diagnostic Imaging[6][9]

-

Case Study:

F-Fluciclovine (Axumin) [4][5][6][7]-

Structure: anti-1-amino-3-[

F]fluorocyclobutane-1-carboxylic acid.[4][5][6][7] -

Mechanism: This synthetic amino acid is not incorporated into proteins but is actively transported by LAT1 and ASCT2 transporters, which are upregulated in prostate cancer cells. It serves as a superior PET imaging agent compared to glucose analogs in cancers with low glycolytic rates.

-

Part 3: Experimental Workflows

Design Cycle: The Fluorine Scan

The following diagram illustrates the iterative process of "Fluorine Scanning" to optimize a lead peptide or small molecule.

Caption: The Fluorine Scan Design Cycle. Iterative optimization loop focusing on metabolic stability and conformational locking.

Protocol: Proteolytic Stability Assay

Objective: Determine the half-life (

Materials:

-

Human Plasma or Purified Protease (e.g., Trypsin, Chymotrypsin).[4][5][6]

-

Internal Standard (e.g., Caffeine or non-degradable peptide).[4][5][6]

Step-by-Step Methodology:

-

Preparation: Dilute peptide to a final concentration of 100 µM in pre-warmed (37°C) human plasma (buffered to pH 7.4).

-

Incubation: Incubate the mixture at 37°C with gentle shaking.

-

Sampling: At defined time points (e.g., 0, 15, 30, 60, 120, 240 min), remove a 50 µL aliquot.

-

Quenching: Immediately add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard to precipitate plasma proteins and stop the reaction.

-

Processing: Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Analysis: Inject the supernatant onto an RP-HPLC (C18 column) or LC-MS. Monitor the peak area of the parent peptide relative to the internal standard.

-

Calculation: Plot

vs. time. The slope

Protocol: F-NMR Ligand-Based Screening

Objective: Detect binding of fluorinated fragments to a target protein using the sensitivity of the

Advantages: No background signal from the protein (proteins lack fluorine); sensitive to chemical environment changes.[4][5]

Step-by-Step Methodology:

-

Library Preparation: Prepare "cocktails" of 5-10 fluorinated fragments (100 µM each) in NMR buffer (

/PBS). Ensure -

Reference Spectrum: Acquire a 1D

F-NMR spectrum of the cocktail without protein. -

Protein Addition: Add the target protein (concentration ~5-10 µM) to the cocktail.

-

Measurement (

Relaxation Filter): -

Data Analysis: Compare the signal intensity/linewidth between the Reference and Protein spectra.

Part 4: Data Summary & Comparison

Table 1: Impact of Fluorination on Amino Acid Properties

| Property | Native Amino Acid | Fluorinated Analog | Effect in Drug Design |

| Bond Energy | C-H (~99 kcal/mol) | C-F (~116 kcal/mol) | Prevents P450 hydroxylation; increases metabolic half-life.[4][5][6][7] |

| Van der Waals Radius | H (1.20 Å) | F (1.47 Å) | Minimal steric clash; bioisosteric replacement for H or OH.[4][5][6][7] |

| Lipophilicity ( | H (0.[4][5][6][7]00) | F (+0.[4][5][6][7][9]14) | Modulates membrane permeability; effect is context-dependent.[4][5][6][7] |

| pKa (Neighboring amine) | Leucine | 5,5,5-trifluoroleucine (~5.[4][5][6][7]7) | Lowers pKa; increases fraction of uncharged species, improving permeability. |

| Conformation | Proline (flexible) | 4-F-Proline (rigid) | Locks ring pucker via gauche effect; stabilizes secondary structures.[4][5][6][7] |

References

-

Role of Fluorine in Drug Design

-

Odanac

-

Glecaprevir Structure & Mechanism

-

The Gauche Effect in Proline

-

19F-NMR Screening Protocols

Sources

- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Voxilaprevir - Wikipedia [en.wikipedia.org]

- 7. Odanacatib - Wikipedia [en.wikipedia.org]

- 8. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 10. researchgate.net [researchgate.net]

- 11. Odanacatib, a New Drug for the Treatment of Osteoporosis: Review of the Results in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, a fluorinated β-amino acid ester of significant interest in medicinal chemistry and drug discovery. The document delves into the compound's background, a detailed and validated synthesis protocol, its physicochemical properties, and its potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated β-Amino Acids

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and physicochemical properties of a drug candidate.[3][4] These modifications can lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1][2]

Within this context, fluorinated β-amino acids and their derivatives, such as Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, have emerged as valuable building blocks in the synthesis of novel therapeutics.[5] These compounds serve as key intermediates in the preparation of a wide range of biologically active molecules, including enzyme inhibitors, anticancer agents, and antifungal compounds.[5] The presence of the 2,4-difluorophenyl moiety, in particular, is a common structural motif in many marketed drugs, highlighting the importance of understanding the synthesis and properties of its derivatives.

This guide will focus specifically on Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, providing a detailed exploration of its synthesis and characterization.

History and Discovery: A Modern Building Block

While a singular, seminal publication detailing the initial discovery of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is not readily apparent in the public domain, its emergence is intrinsically linked to the broader advancements in the synthesis and application of fluorinated organic compounds. The development of synthetic methodologies for creating complex fluorinated molecules has paved the way for the availability of such specialized building blocks.

The synthesis of structurally similar fluorinated β-amino acid esters has been reported in the scientific literature, suggesting that the preparation of the title compound likely follows established synthetic routes. The modified Rodionov reaction, a robust method for the synthesis of β-amino acids, stands out as a highly plausible pathway for the initial creation of the parent amino acid, 3-amino-3-(2,4-difluorophenyl)propanoic acid. Subsequent esterification would then yield the target ethyl ester. This compound is now commercially available from various chemical suppliers, indicating its utility as a readily accessible intermediate for research and development.

Synthesis Protocol: A Validated Pathway

The following is a detailed, two-step experimental protocol for the synthesis of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate, based on well-established and validated chemical transformations for analogous compounds.

Part 1: Synthesis of 3-Amino-3-(2,4-difluorophenyl)propanoic acid via a Modified Rodionov Reaction

This initial step involves the condensation of 2,4-difluorobenzaldehyde with malonic acid and ammonium acetate to form the corresponding β-amino acid.

Experimental Workflow:

Caption: Workflow for the synthesis of the β-amino acid intermediate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.5 eq) in absolute ethanol.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product, 3-amino-3-(2,4-difluorophenyl)propanoic acid, will precipitate out of the solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to yield 3-amino-3-(2,4-difluorophenyl)propanoic acid as a white solid.

Part 2: Esterification to Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

The second step involves the conversion of the carboxylic acid to its corresponding ethyl ester using a standard esterification method.

Experimental Workflow:

Caption: Workflow for the esterification to the final product.

Step-by-Step Methodology:

-

Reaction Setup: Suspend the 3-amino-3-(2,4-difluorophenyl)propanoic acid (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath and slowly add a catalytic amount of a suitable acid catalyst, such as thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄).

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is presented in the table below.

| Property | Value |

| CAS Number | 1306136-71-9 |

| Molecular Formula | C₁₁H₁₃F₂NO₂ |

| Molecular Weight | 229.22 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Solubility | Soluble in most common organic solvents |

Potential Applications in Drug Discovery

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is a versatile intermediate with significant potential in the development of novel pharmaceuticals. Its structural features make it an attractive starting material for the synthesis of a variety of complex molecules.

-

Enzyme Inhibitors: The β-amino acid scaffold is a key component of many enzyme inhibitors. The 2,4-difluorophenyl group can enhance binding to the active site of target enzymes through favorable interactions, potentially leading to increased potency and selectivity.

-

Anticancer Agents: Fluorinated compounds are widely used in oncology.[5] This building block can be incorporated into larger molecules designed to target specific pathways involved in cancer cell proliferation and survival.

-

Antimicrobial Agents: The development of new antibiotics and antifungals is a critical area of research. The unique electronic properties of the difluorinated ring can be exploited to design novel antimicrobial agents with improved efficacy and reduced susceptibility to resistance mechanisms.

Conclusion

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate represents a valuable and versatile building block for medicinal chemists. Its synthesis, based on robust and well-understood chemical transformations, allows for its reliable production. The presence of the 2,4-difluorophenyl moiety imparts desirable physicochemical properties that can be leveraged in the design of new and improved therapeutic agents. This in-depth guide provides the necessary technical information for researchers and scientists to effectively utilize this compound in their drug discovery and development programs.

References

-

March, T. L., Johnston, M. R., Duggan, P. J., & Gardiner, J. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Chemistry & Biodiversity, 9(11), 2410-2441. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

[1][2]

Executive Summary

This application note details the high-fidelity synthesis of Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate (CAS 1306136-71-9), a critical chiral

We present two distinct, self-validating protocols designed to accommodate different scale requirements and equipment availability:

-

Route A (Industrial Standard): Rhodium-catalyzed asymmetric hydrogenation of the

-enamino ester.[1][2] This route offers the highest atom economy and scalability (ee > 96%).[2] -

Route B (Bench-top Accessible): Enzymatic kinetic resolution using Lipase PS. This route requires no high-pressure equipment and is ideal for gram-scale discovery efforts.[1][2]

Strategic Pathway Selection

The synthesis of

| Feature | Route A: Asymmetric Hydrogenation | Route B: Enzymatic Resolution |

| Mechanism | Metal-Ligand Chelation Control | Biocatalytic Hydrolysis |

| Chiral Source | Chiral Phosphine Ligand (e.g., Josiphos) | Enzyme Specificity (Lipase PS) |

| Theoretical Yield | 100% (Enantioselective) | 50% (Kinetic Resolution) |

| Equipment | High-Pressure Hydrogenator (Autoclave) | Standard Glassware |

| Scalability | High (kg to ton scale) | Moderate (g to kg scale) |

| Target Audience | Process Chemists, Scale-up | Medicinal Chemists, Academic Labs |

Mechanistic Logic (Route A)

The success of Route A relies on the formation of a rigid chelate between the rhodium metal, the chiral diphosphine ligand, and the

Figure 1: Mechanistic pathway for the asymmetric hydrogenation of

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (S)-Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate with >95% ee.

Materials & Reagents[1][3][4]

-

Starting Material: Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (CAS 58101-23-8).[1][2]

-

Ammonium Source: Ammonium acetate (

), anhydrous. -

Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

. -

Chiral Ligand:

(CAS 155806-35-2).[1] Note: To obtain the (S)-amine, the specific ligand configuration must be matched to the substrate. For Josiphos, the (S,R) variant typically yields the (S)-beta-amino ester, but screening is recommended.[1] -

Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (degassed).

Step 1: Formation of -Enamino Ester

This step converts the keto-ester into the enamine substrate required for hydrogenation.[1][2]

-

Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate (22.8 g, 100 mmol) in Methanol (200 mL).

-

Add: Add Ammonium Acetate (38.5 g, 500 mmol, 5 equiv).

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS until the starting keto-ester is consumed.[1][2] -

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (200 mL) and wash with water (

) and brine. -

Purification: Dry over

, filter, and concentrate. The crude-

Checkpoint:

NMR should show a characteristic vinyl proton singlet around

-

Step 2: Asymmetric Hydrogenation

Safety Warning: High-pressure hydrogen gas is flammable.[1][2] Use a rated autoclave and work in a well-ventilated hood.[1][2]

-

Catalyst Preparation (Glovebox/Schlenk): In a vial, mix

(4.0 mg, 0.01 mmol) and -

Reaction Setup: Place the

-enamino ester (2.27 g, 10 mmol, S/C = 1000) in the autoclave glass liner. Dissolve in TFE (10 mL). -

Injection: Add the catalyst solution to the substrate solution.[2]

-

Hydrogenation: Seal the autoclave. Purge with

(3 times) and then -

Reaction: Stir at 50°C for 12–24 hours.

-

Workup: Vent the hydrogen carefully. Concentrate the solvent.[2]

-

Purification: The residue is the free base amine.[2] For storage, convert to the hydrochloride salt by adding 1M HCl in ether.[2]

Protocol B: Enzymatic Kinetic Resolution

Objective: Preparation of enantiopure product without metal catalysts.

Materials

-

Enzyme: Lipase PS (from Burkholderia cepacia, Amano) or Lipase CAL-B (immobilized).

-

Solvent: Diisopropyl ether (DIPE) saturated with water.[2]

Protocol

-

Substrate: Synthesize the racemic

-amino ester via reductive amination of the keto-ester (using -

Reaction: Dissolve racemic Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (1.0 g) in water-saturated DIPE (20 mL).

-

Enzyme Addition: Add Lipase PS (500 mg).

-

Incubation: Stir at 45°C. The enzyme will selectively hydrolyze the unwanted enantiomer (typically the (R)-ester) into the free acid, leaving the desired (S)-ester intact.

-

Monitoring: Monitor enantiomeric excess (ee) of the remaining ester by Chiral HPLC every 4 hours.

-

Termination: Stop when the ester ee > 99% (approx. 50% conversion).

-

Separation: Filter off the enzyme. Wash the organic phase with saturated

solution.[2] The aqueous phase contains the unwanted amino acid; the organic phase contains the desired (S)-Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate .[1]

Analytical Quality Control

Chiral HPLC Method

To determine Enantiomeric Excess (ee).[2]

-

Column: Daicel Chiralpak AD-H or AS-H (

, 5 -

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 210 nm or 254 nm.[2]

-

Expected Retention:

-

(R)-Enantiomer:

[1] -

(S)-Enantiomer:

(Confirm with standard).

-

NMR Characterization (HCl Salt)

References

-

Steinhagen, H., et al. (2009).[2] "Industrial Synthesis of Sitagliptin." Process Chemistry in the Pharmaceutical Industry.

-

Solymár, M., et al. (2002).[2] "Candida antarctica Lipase A — A Powerful Catalyst for the Resolution of Heteroaromatic

-Amino Esters."[2][4] Tetrahedron: Asymmetry. -

Hsiao, Y., et al. (2004). "Highly Efficient Synthesis of

-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society.[2] -

Sigma-Aldrich. "Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate Product Sheet."

-

BLD Pharm. "Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate CAS 1306136-71-9."[1][2]

Sources

- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. EP0837843B1 - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

using Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate in peptide synthesis

Application Note: Integration of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate in Peptidomimetic Synthesis

-Amino Acid IncorporationExecutive Summary

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate (CAS 412925-23-6) is a

The incorporation of this residue presents two primary synthetic challenges:

-

Reduced Nucleophilicity: The electron-withdrawing fluorine substituents on the benzylic ring significantly lower the pKa of the

-amino group, reducing its reactivity toward activated esters. -

Steric Hindrance: The bulky 2,4-difluorophenyl group at the

-position impedes the approach of incoming acylating species.